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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

Core Compound Profile

Velnacrine Maleate is a centrally active, reversible acetylcholinesterase (AChE) inhibitor known by several

names, including 1-hydroxytacrine and its research code HP 029 [1]. Its chemical profile is summarized

below:
Property Description
IUPAC Name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate [1]
Molecular Formula C~13~H~14~N~2~0.C~4~H~4~0~4~ [2]
Molecular Weight 330.3352 g/mol [2]
Mechanism of Action Potent, reversible cholinesterase inhibitor (ChEI) [3]
Primary Target Acetylcholinesterase (IC~50~ = 0.79 uM) [2]
Development Status Discontinued (FDA advisory board voted against approval) [2]

Mechanism of Action and Pharmacological Effects
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Velnacrine exerts its effects by enhancing cholinergic function. The diagram below illustrates its core

mechanism and consequent biological effects.

Velnacrine Administration

Click to download full resolution via product page
Velnacrine's mechanism and effects

Preclinical studies demonstrated that Velnacrine can improve learning and memory functions and reverse
learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis in rodents [3]. A
study on aged, memory-impaired macaques showed that Velnacrine significantly improved performance in
a delayed matching-to-sample (DMTS) task, a test of short-term memory, with the most notable

improvement occurring during long-delay trials [4] [5].

Clinical Efficacy and Pharmacokinetics
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In a 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's

disease, Velnacrine showed modest but significant benefits [6].

o Efficacy: Scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-
Cog) deteriorated in the placebo group but not in the Velnacrine-treated groups. The higher dose of
225 mg/day was more effective than 150 mg/day [6].

¢ Global Impression: Results on the Clinical Global Impression of Change (CGIC) scale and several
caregiver-rated scales also favored Velnacrine over placebo [6].

Key human pharmacokinetic parameters from clinical studies are summarized below:

Parameter Value Dose Regimen Population

T~max~ 1 hour Oral administration [3]

T~1/2~ 2 - 3 hours Single and multiple doses [3] [2]

C~max~ 284 ng/mL 100 mg, three times/day [2] Healthy & AD
Adults

AUC 1110.3 ng x h/mL 100 mg, three times/day [2] Healthy & AD
Adults

Time to Steady- ~3 days Repeated t.i.d. dosing [3]

State

Food Effect Delays T~max~, reduces  No significant change in total

C~max~ absorption [3]
Plasma Protein ~45-48% (Unbound
Binding fraction) [2]

Safety Profile and Discontinuation

The primary reason for halting the development of Velnacrine was its unfavorable safety profile.

e Liver Toxicity: The most significant adverse effect was dose-related hepatotoxicity, characterized
by reversible elevations in liver transaminases (=5 times the upper limit of normal). This occurred in
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24% of patients taking 225 mg/day and 30% taking 150 mg/day, compared to only 3% in the placebo
group [6]. The NCATS database explicitly notes that trials were halted due to abnormal liver tests [1]
[2].

¢ Other Adverse Events: Common treatment-emergent adverse events included diarrhea, vomiting,
and dizziness [2]. A study investigating the cytotoxicity of Velnacrine suggested that glutathione
depletion and oxidative stress may play a role in its toxic mechanism [7].

¢ Regulatory Outcome: The FDA's Peripheral and Central Nervous System Drugs Advisory
Committee unanimously voted against recommending the approval of Velnacrine [2].

Research Applications and Protocols

Although no longer a drug candidate, Velnacrine has been used as a research tool to study cholinergic
systems. The following in vitro protocol details its application in investigating the non-neuronal cholinergic

system in human red blood cells [8].

Protocol: Assessing NO Mobilization in Erythrocytes Using Velnacrine

¢ Objective: To evaluate the influence of acetylcholinesterase inhibition by Velnacrine on nitric oxide
(NO) mobilization in red blood cells (RBCs) under modulated redox thiol status.
e Materials:
o Fresh human RBC suspensions from heparinized blood.
Velnacrine maleate stock solution (e.g., 1 mM in buffer) [8].
Acetylcholine (ACh) stock solution (e.g., 10 mM) as a substrate [8].
Redox-modulating agent: Dithiothreitol (DTT), e.g., at 0.1, 0.5, and 1.0 mM [8].
o Appropriate buffers (e.g., pH 7.4).

[¢]

[e]

o

¢ Methodology:
o Preparation: Isolate RBCs by centrifugation, discard plasma and buffy coat, and wash cells
with isotonic buffer [8].
o Pre-incubation: Incubate RBC suspensions with different concentrations of DTT (e.g., 0.1-1.0
mM) for a set period (e.g., 60 minutes) to modulate the redox thiol status [8].
o Inhibition: Add Velnacrine maleate (e.g., 50 uM) to the suspensions and incubate further [8].
o Stimulation: Introduce acetylcholine (e.g., 10 uM) to the system to stimulate the RBCs [8].
o Measurement: Quantify NO-derived molecules (nitrite/nitrate, NOX) in the extracellular medium
and within the erythrocytes using a suitable method like the Griess reaction or an amperometric
NO sensor [8].
e Application: This protocol helps elucidate how AChE activity and redox balance interact to regulate
NO bioactivity in erythrocytes, a component of the non-neuronal cholinergic system [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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